
1-(4-(1-Fluoroethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1-Fluoroethyl)phenyl)ethanone is an organic compound with the molecular formula C10H11FO It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-Fluoroethyl)phenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where a fluoroethylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction.
Another method involves the use of Grignard reagents. In this approach, 4-(1-fluoroethyl)phenylmagnesium bromide is prepared by reacting 4-(1-fluoroethyl)bromobenzene with magnesium in anhydrous ether. This Grignard reagent is then reacted with acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(1-Fluoroethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: 4-(1-Fluoroethyl)benzoic acid.
Reduction: 1-(4-(1-Fluoroethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(4-(1-Fluoroethyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in aromatic compounds.
Biology: Investigated for its potential as a bioactive compound. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties. Research includes its use as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-(1-Fluoroethyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can undergo keto-enol tautomerism, where the keto form (ethanone) and the enol form (hydroxyalkene) are in equilibrium. This tautomerism plays a crucial role in its reactivity and biological activity.
In biological systems, the compound may interact with enzymes and receptors, modulating their activity. The presence of the fluoroethyl group can enhance its binding affinity and selectivity towards specific targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-(4-(1-Fluoroethyl)phenyl)ethanone can be compared with other similar compounds such as:
4-Fluoroacetophenone: Similar structure but lacks the ethyl group. It has different reactivity and applications.
1-(4-Ethylphenyl)ethanone: Similar structure but lacks the fluoro group. It exhibits different electronic effects and reactivity.
4-Fluorobenzophenone: Contains a phenyl group instead of an ethyl group. It has distinct chemical properties and applications.
The uniqueness of this compound lies in the presence of both the fluoro and ethyl groups, which impart specific steric and electronic effects, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11FO |
|---|---|
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
1-[4-(1-fluoroethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H11FO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7H,1-2H3 |
Clave InChI |
TXOQEVFBLHQIOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


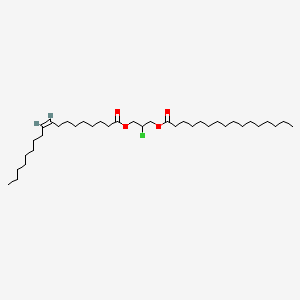
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)
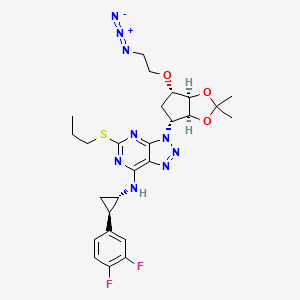
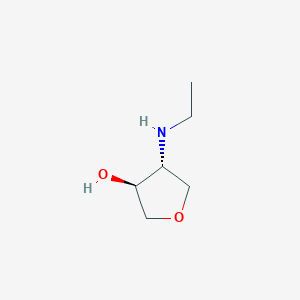
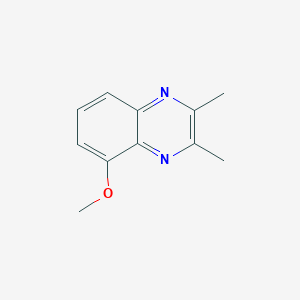
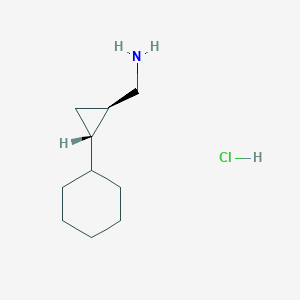
![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)
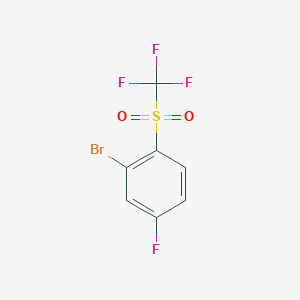

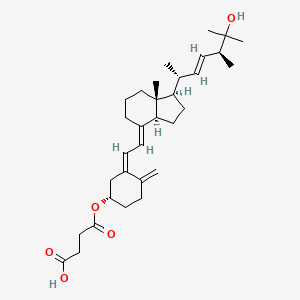
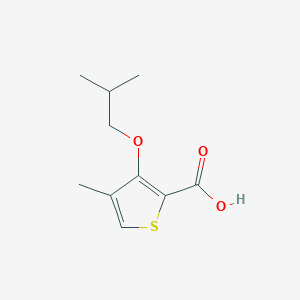
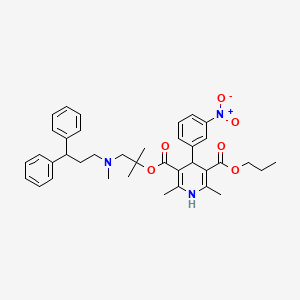
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)
